(S)-1-methyl-1,2,3,4-tetrahydroisoquinoline structure and stereochemistry
(S)-1-methyl-1,2,3,4-tetrahydroisoquinoline structure and stereochemistry
An In-Depth Technical Guide to (S)-1-methyl-1,2,3,4-tetrahydroisoquinoline: Structure, Stereochemistry, and Therapeutic Potential
This guide provides a comprehensive technical overview of (S)-1-methyl-1,2,3,4-tetrahydroisoquinoline (S-1-Me-THIQ), a molecule of significant interest in the fields of neuroscience and medicinal chemistry. We will delve into its structural and stereochemical intricacies, established synthetic and analytical methodologies, and its promising biological activities that position it as a valuable scaffold in drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry who require a deep, actionable understanding of this compound.
Introduction: The Significance of the Tetrahydroisoquinoline Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged heterocyclic motif found in a vast array of natural products, most notably the isoquinoline alkaloids.[1][2] This structural framework is a cornerstone in medicinal chemistry, lending itself to a wide spectrum of pharmacological activities, including anti-cancer, anti-viral, anti-bacterial, and anti-malarial properties.[2][3] The inherent chirality of many substituted THIQs, such as (S)-1-methyl-1,2,3,4-tetrahydroisoquinoline, adds a layer of complexity and specificity to their biological interactions. S-1-Me-THIQ, in particular, has emerged as an endogenous compound with neuroprotective and antidepressant-like effects, making it a compelling subject of study for neurodegenerative disorders and mental health conditions.
Molecular Structure and Physicochemical Properties
(S)-1-methyl-1,2,3,4-tetrahydroisoquinoline is a secondary amine featuring a chiral center at the C1 position.[4] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃N | [4] |
| Molecular Weight | 147.22 g/mol | [4] |
| IUPAC Name | (1S)-1-methyl-1,2,3,4-tetrahydroisoquinoline | [4] |
| CAS Number | 4965-09-7 (for the racemate) | [4] |
| Appearance | Colorless to light yellow/pink oil | |
| Canonical SMILES | CC1C2=CC=CC=C2CCN1 | [4] |
| InChI | InChI=1S/C10H13N/c1-8-10-5-3-2-4-9(10)6-7-11-8/h2-5,8,11H,6-7H2,1H3/t8-/m0/s1 | [4] |
| InChIKey | QPILYVQSKNWRDD-VIFPVTCFSA-N | [4] |
Stereochemistry and Conformational Analysis
The stereochemistry at the C1 position is paramount to the biological activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline. The (S)-configuration dictates a specific three-dimensional arrangement of the methyl group, the hydrogen atom, the nitrogen-containing ring, and the benzene ring. This defined spatial orientation governs its interaction with chiral biological targets such as receptors and enzymes.
The tetrahydroisoquinoline ring is not planar and adopts a half-chair conformation. The conformation of the ring and the pseudo-axial or pseudo-equatorial orientation of the C1-methyl group can be influenced by substitution and solvent effects. These conformational subtleties can be elucidated through advanced spectroscopic techniques like 2D-NMR and computational modeling, and are critical for understanding its structure-activity relationship (SAR).[5]
Caption: 2D representation of (S)-1-methyl-1,2,3,4-tetrahydroisoquinoline highlighting the chiral center.
Synthesis of (S)-1-methyl-1,2,3,4-tetrahydroisoquinoline
The asymmetric synthesis of S-1-Me-THIQ is crucial for its pharmacological evaluation. While several methods exist for the construction of the THIQ skeleton, the Pictet-Spengler reaction is a widely employed and efficient strategy.[3][6]
Enantioselective Pictet-Spengler Reaction
This powerful reaction involves the condensation of a β-phenylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic cyclization. To achieve enantioselectivity, a chiral auxiliary or a chiral catalyst is employed.
Caption: Workflow for the enantioselective synthesis of S-1-Me-THIQ via the Pictet-Spengler reaction.
Experimental Protocol: Asymmetric Pictet-Spengler Synthesis
This protocol is a representative example and may require optimization based on specific laboratory conditions and substrate variations.
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Reactant Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the β-phenylethylamine derivative (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane or toluene).
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Addition of Aldehyde: Add acetaldehyde (1.1 eq.) to the solution.
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Catalyst Introduction: Introduce the chiral Brønsted acid catalyst, such as (S)-TRIP (triphenylsilyl-substituted phosphoric acid), at a catalytic loading of 1-5 mol%.
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Reaction Monitoring: Stir the reaction mixture at the appropriate temperature (ranging from ambient to elevated temperatures) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the enantiomerically enriched (S)-1-methyl-1,2,3,4-tetrahydroisoquinoline.
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Enantiomeric Excess Determination: Determine the enantiomeric excess (e.e.) of the final product using chiral high-performance liquid chromatography (HPLC).
Spectroscopic and Structural Characterization
Unequivocal characterization of S-1-Me-THIQ is essential for confirming its identity, purity, and stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for structural elucidation.[7]
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¹H NMR: The proton spectrum will show characteristic signals for the aromatic protons, the diastereotopic protons of the tetrahydroisoquinoline ring, the methine proton at C1, and the methyl protons. The coupling constants between adjacent protons provide valuable information about the conformation of the heterocyclic ring.
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¹³C NMR: The carbon spectrum will display distinct resonances for each carbon atom in the molecule, confirming the carbon skeleton.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.[4] Electron ionization (EI) or electrospray ionization (ESI) are common techniques. The molecular ion peak (M+) at m/z 147.22 would be expected, along with characteristic fragment ions.
Chiroptical Methods
Circular Dichroism (CD) spectroscopy is a powerful technique for confirming the absolute stereochemistry of chiral molecules. The CD spectrum of (S)-1-methyl-1,2,3,4-tetrahydroisoquinoline will exhibit a specific Cotton effect, which is a mirror image of that of its (R)-enantiomer.[5]
X-ray Crystallography
For crystalline derivatives of S-1-Me-THIQ, single-crystal X-ray diffraction provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and the absolute configuration of the chiral center.[8]
Biological Activity and Therapeutic Potential
S-1-Me-THIQ has demonstrated a range of intriguing biological activities, primarily centered on the central nervous system.
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Neuroprotective Effects: It has been identified as an endogenous substance that may protect against parkinsonism.
-
Antidepressant-like Activity: Studies have shown that S-1-Me-THIQ exhibits antidepressant-like effects, comparable to conventional antidepressant medications like imipramine.
-
Monoamine Oxidase (MAO) Inhibition: It acts as a reversible and moderate inhibitor of both MAO-A and MAO-B, which is a known mechanism for antidepressant and anti-parkinsonian drugs.
-
Dopamine Receptor Antagonism: There is evidence to suggest that it may act as a dopamine antagonist.[4]
The diverse biological profile of S-1-Me-THIQ and the broader THIQ class underscores their potential in drug discovery for a variety of therapeutic areas.[1][2][3]
Conclusion and Future Directions
(S)-1-methyl-1,2,3,4-tetrahydroisoquinoline is a molecule of considerable scientific and therapeutic interest. Its well-defined structure and stereochemistry, coupled with its significant neuropharmacological effects, make it a valuable tool for neuroscience research and a promising lead for the development of novel therapeutics. Future research should focus on elucidating its precise molecular mechanisms of action, further exploring its therapeutic potential in preclinical models of neurological and psychiatric disorders, and developing more efficient and scalable enantioselective synthetic routes. The continued investigation of S-1-Me-THIQ and its analogs will undoubtedly contribute to the advancement of medicinal chemistry and the discovery of new treatments for debilitating diseases.
References
- Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. ACS Publications.
- 1-Methyl-1,2,3,4-tetrahydroisoquinoline | C10H13N | CID 92214. PubChem.
- 1-Methyl-1,2,3,4-tetrahydroisoquinoline ≥97% (GC) 4965-09-7. Sigma-Aldrich.
- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Royal Society of Chemistry.
- Visible-Light-Mediated Three-Component Annulation Strategy for the Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones. ACS Publications.
- Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. ResearchGate.
- Synthesis of tetrahydroisoquinolines. Organic Chemistry Portal.
- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing.
- N-Methyl-1,2,3,4-tetrahydroisoquinoline. NIST WebBook.
- 1,2,3,4-Tetrahydroisoquinoline | C9H11N | CID 7046. PubChem.
- A chiral synthesis of four stereoisomers of 1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline, an inducer of Parkinson-like syndrome. PubMed.
- 1,2,3,4-TETRAHYDROISOQUINOLINE(91-21-4) 1H NMR spectrum. ChemicalBook.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 4. 1-Methyl-1,2,3,4-tetrahydroisoquinoline | C10H13N | CID 92214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. A chiral synthesis of four stereoisomers of 1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline, an inducer of Parkinson-like syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
